4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
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Overview
Description
4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a solution of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide typically involves the reaction of 4-[(1-Pyrrolidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(1-Pyrrolidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-iodide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium or nickel catalysts for coupling reactions and various electrophiles for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(1-Pyrrolidino)methyl]phenylzinc iodide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules or in the synthesis of bioactive compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the target molecule. This transfer is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar compounds to 4-[(1-Pyrrolidino)methyl]phenylzinc iodide include other organozinc reagents such as:
- Phenylzinc iodide
- 4-Methylphenylzinc iodide
- 4-Methoxyphenylzinc iodide
Compared to these compounds, 4-[(1-Pyrrolidino)methyl]phenylzinc iodide offers unique reactivity due to the presence of the pyrrolidino group, which can influence the electronic properties and steric effects in reactions .
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKGBRHVBPMXSE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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